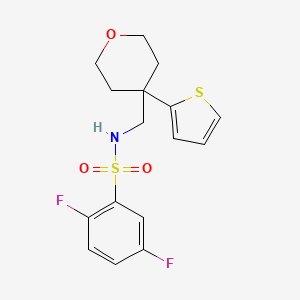

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

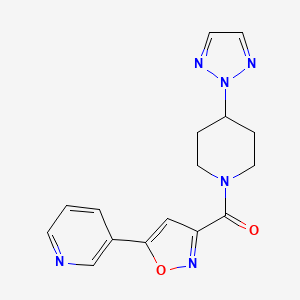

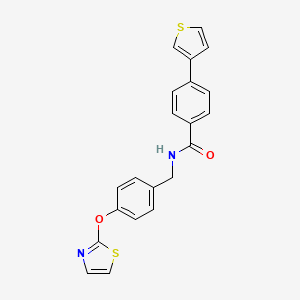

The compound “2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also has an ethoxyphenyl group attached at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring. The presence of a methyl group at the 6th position makes it a methylquinoline .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugated double bonds. The ethoxyphenyl and carboxylic acid groups may rotate around their respective single bonds, giving the molecule some degree of flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group might undergo reactions such as esterification or amide formation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carboxylic acid group could result in hydrogen bonding, affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

EMQCA has been investigated for its potential as an anticancer agent. Its quinoline scaffold, combined with the ethoxyphenyl and carboxylic acid moieties, contributes to its bioactivity. Researchers have explored EMQCA’s ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

Boron-Containing Drug Delivery Systems

Boron compounds are valuable in neutron capture therapy (NCT) for cancer treatment. EMQCA, being a boronic acid derivative, could serve as a carrier for boron atoms. NCT exploits the high neutron-capture cross-section of boron to selectively destroy tumor cells. However, stability in water remains a challenge, so careful design is crucial .

Protodeboronation Catalysts

While alkyl boronic esters are widely used in organic synthesis, protodeboronation methods are less explored. EMQCA’s boronic ester functionality could be harnessed for catalytic protodeboronation reactions, enabling efficient transformations in synthetic chemistry .

Anti-HIV Activity

Indole derivatives, including EMQCA, have been evaluated for their anti-HIV potential. Researchers have synthesized related compounds and screened them against HIV-1 and HIV-2 strains. EMQCA’s structural features may contribute to its antiviral effects, although further studies are needed .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors .

Mode of Action

Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting chitin biosynthesis .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability .

Result of Action

Related compounds have been shown to have potent antiviral activities, with inhibitory activity against various strains of viruses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. For instance, the stability of similar compounds has been shown to be affected by factors such as temperature and pH .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(21)22)14-10-12(2)8-9-16(14)20-17/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCJSVUVADETMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)